N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

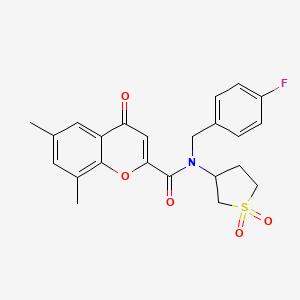

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based small molecule characterized by a 4-oxo-chromene core substituted with 6,8-dimethyl groups and a carboxamide moiety linked to two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-fluorobenzyl group. The structural uniqueness of this compound lies in its sulfone-containing tetrahydrothiophene ring and fluorinated benzyl group, which may enhance metabolic stability and target binding compared to simpler chromene analogs.

Properties

Molecular Formula |

C23H22FNO5S |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H22FNO5S/c1-14-9-15(2)22-19(10-14)20(26)11-21(30-22)23(27)25(18-7-8-31(28,29)13-18)12-16-3-5-17(24)6-4-16/h3-6,9-11,18H,7-8,12-13H2,1-2H3 |

InChI Key |

DYGSJKOALGBGHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tetrahydrothiophene moiety, a fluorobenzyl substituent, and a chromene backbone, which contribute to its biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FNO4S2, with a molecular weight of approximately 419.5 g/mol. The structural characteristics are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C20H18FNO4S2 |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Tetrahydrothiophene, Carboxamide, Fluorobenzyl |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Initial studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action likely involves the disruption of cellular processes through interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest significant potency against these cell lines .

Mechanistic Studies

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. For example:

- Enzyme Inhibition : The compound may act as an allosteric modulator for certain enzymes involved in metabolic pathways critical for cancer cell survival .

- Binding Interactions : Molecular docking studies have indicated potential binding interactions with key amino acids in enzyme active sites, which could lead to inhibition or modulation of enzyme function.

Case Studies and Research Findings

Several studies have reported on the biological activity of compounds similar to this compound:

- Study on Tropical Diseases : A derivative of the compound was assessed for its efficacy against parasites causing malaria and leishmaniasis. It exhibited an EC50 below 10 μM, indicating strong bioactivity against these pathogens .

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are beneficial in mitigating oxidative stress in various diseases including cancer and neurodegenerative disorders .

- Multi-target Inhibition : Research has highlighted that derivatives can inhibit multiple targets such as cholinesterases and cyclooxygenases (COX), suggesting a multi-faceted approach to therapy .

Comparison with Similar Compounds

Research Findings and Discussion

- Sulfone vs. Triazole Moieties : The sulfone group in the target compound may confer superior oxidative stability compared to triazole-containing analogs, which are prone to metabolic degradation .

- Fluorine Substitution : The 4-fluoro group likely improves pharmacokinetic properties, such as blood-brain barrier penetration, relative to the 4-methyl analog .

- Chromene Core Modifications : The 6,8-dimethyl-4-oxo-chromene scaffold is conserved across analogs, suggesting its critical role in maintaining structural integrity and target binding.

Hypotheses for Further Study :

The fluorinated benzyl group may enhance selectivity for kinases sensitive to electronegative substituents.

The sulfone moiety could reduce off-target interactions compared to triazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.